![molecular formula C9H13IO3 B2439442 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one CAS No. 2246354-70-9](/img/structure/B2439442.png)
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one” is a chemical compound with the IUPAC name 3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one . It has a molecular weight of 295.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14INO2/c10-6-7-5-9(8(12)11-7)1-3-13-4-2-9/h7H,1-6H2,(H,11,12) .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, a compound closely related to 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one, is a valuable bifunctional synthetic intermediate. It finds extensive use in synthesizing organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in an acidic solution, with improved yield and reduced reaction time under optimized conditions (Zhang Feng-bao, 2006).
Flexible Synthesis of Enantiomerically Pure Compounds : Enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, similar to 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one, can be synthesized using enantiomerically pure homopropargylic alcohols. This flexible synthesis approach is vital for producing complex spiroacetal systems, which are essential in various chemical applications (B. D. Schwartz et al., 2005).
Palladium-Catalyzed Aminocarbonylation : The synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, derivatives of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one, involves palladium-catalyzed aminocarbonylation. This method offers high yields and demonstrates the influence of reaction conditions and amine nucleophiles (R. Farkas et al., 2015).
Applications in Biological and Pharmaceutical Research
Biological Activity Studies : Research into the biological activity of related compounds like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one has shown that such compounds can be significant in studying muscarinic agonists, potentially applicable in treating conditions like Alzheimer's disease (E. Wu et al., 1995).
Synthesis of Pheromone Components : 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one and its derivatives have been explored in synthesizing pheromone components, like in the case of diastereoselective routes to (2R,5S)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane, used in studying insect behavior (P. Zarbin et al., 2003).
Crystal Structure Analysis : The crystal structures of oxaspirocyclic compounds like 6,10-dioxaspiro[4.5]decane-7,9-dione provide insights into molecular interactions and stability, which are crucial in material science and pharmaceutical research (Jinhe Jiang & Wulan Zeng, 2016).
Mecanismo De Acción
Target of Action
The primary target of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one is the Receptor Interaction Protein Kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death .
Mode of Action
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a key driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, reducing inflammation and cell death .
Result of Action
The inhibition of RIPK1 by 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one results in a significant anti-necroptotic effect . This means that the compound can effectively prevent cell death in the necroptosis model in U937 cells .
Safety and Hazards
Direcciones Futuras
While specific future directions for “3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one” are not available, related compounds have shown potential in medical applications. For instance, 1-thia-4-azaspiro[4.5]decan-3-one derivatives exhibited anti-ulcer activity , and 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors , suggesting potential therapeutic applications.
Propiedades
IUPAC Name |
3-(iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO3/c10-6-7-5-9(8(11)13-7)1-3-12-4-2-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASLIYGSSVBWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

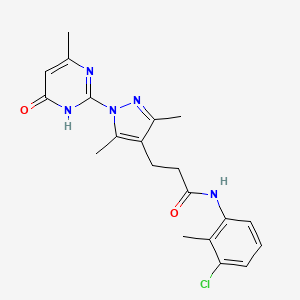
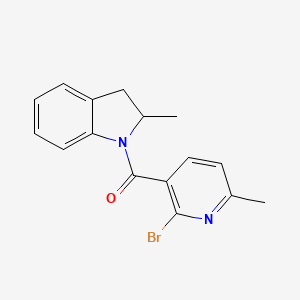
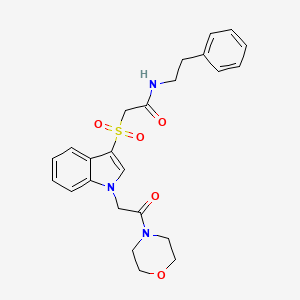

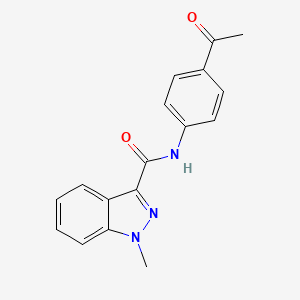
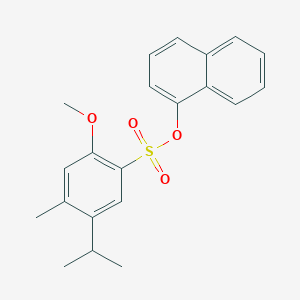
![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)

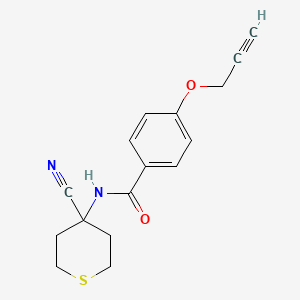

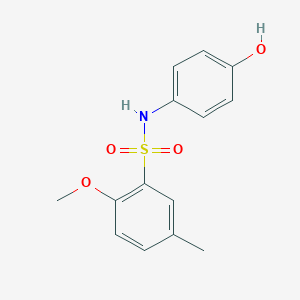
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)
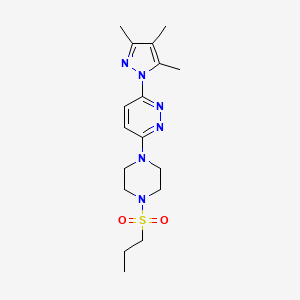
![(E)-4-(Dimethylamino)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-enamide](/img/structure/B2439381.png)